N-Benzyldefluoroparoxetine
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Overview
Description
N-Benzyldefluoroparoxetine is a chemical compound with the molecular formula C26H27NO3 and a molecular weight of 401.4975 . It is a derivative of paroxetine, a well-known selective serotonin reuptake inhibitor (SSRI) used primarily in the treatment of depression and anxiety disorders . The compound is characterized by its unique structure, which includes a piperidine ring substituted with benzyl and phenyl groups, as well as a benzodioxole moiety .
Preparation Methods
The synthesis of N-Benzyldefluoroparoxetine involves several steps, typically starting with the preparation of the piperidine ring. One common method involves the reaction of N-substituted anthranilic acids with equimolar amounts of N-hydroxybenzotriazole (HOBt) and dicyclohexylcarbodiimide (DCC) in anhydrous tetrahydrofuran (THF) . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
N-Benzyldefluoroparoxetine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used to reduce specific functional groups within the compound.
Scientific Research Applications
N-Benzyldefluoroparoxetine has several scientific research applications:
Chemistry: It is used as a reference compound in the study of SSRIs and their derivatives.
Biology: The compound is studied for its potential effects on neurotransmitter systems, particularly serotonin.
Medicine: Research is ongoing to explore its potential therapeutic effects and side effects compared to other SSRIs.
Industry: It may be used in the development of new pharmaceuticals and as a chemical intermediate in various synthetic processes
Mechanism of Action
The mechanism of action of N-Benzyldefluoroparoxetine is similar to that of paroxetine. It primarily acts by inhibiting the reuptake of serotonin in the brain, thereby increasing the levels of serotonin available in the synaptic cleft. This action is mediated through its binding to the serotonin transporter (SERT), preventing the reabsorption of serotonin into the presynaptic neuron . The compound may also interact with other molecular targets and pathways, contributing to its overall pharmacological profile .
Comparison with Similar Compounds
N-Benzyldefluoroparoxetine can be compared to other SSRIs and related compounds, such as:
Paroxetine: The parent compound, widely used as an antidepressant.
Fluoxetine: Another SSRI with a similar mechanism of action but different chemical structure.
Sertraline: An SSRI with a distinct structure and pharmacokinetic profile.
Citalopram: Known for its high selectivity for the serotonin transporter .
This compound is unique due to its specific structural modifications, which may confer different pharmacological properties and potential therapeutic benefits .
Properties
CAS No. |
105813-40-9 |
---|---|
Molecular Formula |
C26H27NO3 |
Molecular Weight |
401.5 g/mol |
IUPAC Name |
(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-1-benzyl-4-phenylpiperidine |
InChI |
InChI=1S/C26H27NO3/c1-3-7-20(8-4-1)16-27-14-13-24(21-9-5-2-6-10-21)22(17-27)18-28-23-11-12-25-26(15-23)30-19-29-25/h1-12,15,22,24H,13-14,16-19H2/t22-,24-/m0/s1 |
InChI Key |
UMGXHHAKAJMOIQ-UPVQGACJSA-N |
Isomeric SMILES |
C1CN(C[C@H]([C@@H]1C2=CC=CC=C2)COC3=CC4=C(C=C3)OCO4)CC5=CC=CC=C5 |
Canonical SMILES |
C1CN(CC(C1C2=CC=CC=C2)COC3=CC4=C(C=C3)OCO4)CC5=CC=CC=C5 |
Origin of Product |
United States |
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